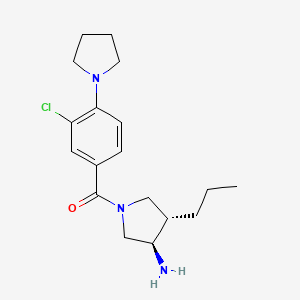![molecular formula C21H24N4O3 B5576680 3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)
3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as PD-404182, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Molecular Structure : Research has been conducted on synthesizing related spiro compounds and analyzing their molecular structures through techniques like X-ray diffraction analysis. These studies are crucial for understanding the compound's synthesis pathway and structural characteristics (Trishin et al., 2001), (Wang et al., 2011).
Antimicrobial and Antiviral Applications
Antimicrobial and Antiviral Properties : Studies on spiro derivatives have shown promising antimicrobial and antiviral activities. These properties make them potential candidates for developing new antimicrobial and antiviral agents, highlighting their importance in medical research (Sahoo Jyotirmaya & Paidesetty Sudhir Kumar, 2017), (Çağla Begüm Apaydın et al., 2019).
Potential in Drug Discovery and Development
Role in Drug Discovery : The research on related compounds has also focused on their potential as scaffolds in drug discovery and development. The ability to modify these compounds and evaluate their biological activities is crucial for identifying new therapeutic agents (El-Azab et al., 2018), (Giovanni Suter et al., 2000).
Properties
IUPAC Name |
3-(2-phenylpropyl)-8-(pyrazine-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-16(17-5-3-2-4-6-17)14-25-15-21(28-20(25)27)7-11-24(12-8-21)19(26)18-13-22-9-10-23-18/h2-6,9-10,13,16H,7-8,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOABDNHJUPKBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCN(CC2)C(=O)C3=NC=CN=C3)OC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)
![{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5576625.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5576626.png)
![1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5576627.png)

![3-{1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5576637.png)
![2-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5576645.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]quinoxalin-2-amine](/img/structure/B5576647.png)


![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)
![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5576689.png)
